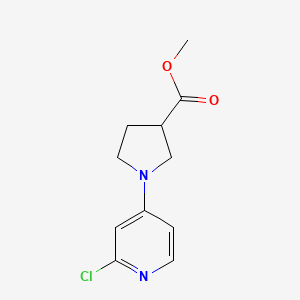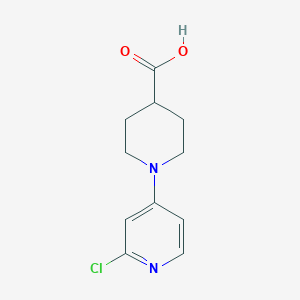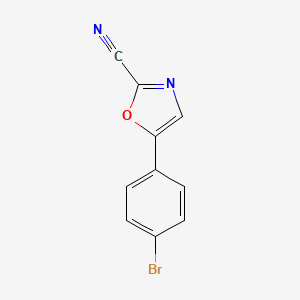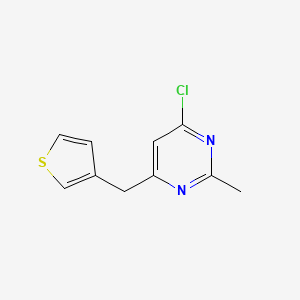
4-Chlor-2-methyl-6-(thiophen-3-ylmethyl)pyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” is C9H7ClN2S. The molecular weight is 210.68 g/mol.
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” are complex and involve multiple steps . The reactions proceed through various pathways, including oxidative dehydrogenation, annulation, and oxidative aromatization .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich “4-Chlor-2-methyl-6-(thiophen-3-ylmethyl)pyrimidin”, sind eine sehr wichtige Klasse von heterocyclischen Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie zeigen . Es wurde berichtet, dass sie eine breite Palette von therapeutischen Eigenschaften mit unterschiedlichen Anwendungen in der medizinischen Chemie besitzen .
Entzündungshemmende Eigenschaften
Pyrimidine, einschließlich “this compound”, zeigen eine Reihe von pharmakologischen Wirkungen, darunter entzündungshemmende . Ihre entzündungshemmenden Wirkungen werden auf ihre hemmende Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt .
Antimikrobielle Eigenschaften
Thiophenderivate zeigen antimikrobielle Eigenschaften . Dies macht “this compound” zu einem potenziellen Kandidaten für die Entwicklung antimikrobieller Medikamente.
Antifungal Eigenschaften
“this compound” kann bei der Synthese von Antimykotika verwendet werden . Dies ist auf die antifungalen Eigenschaften von Pyrimidinderivaten zurückzuführen .
Antitumor-Aktivität
Es wurde festgestellt, dass Pyrimidine, einschließlich “this compound”, eine Antitumoraktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Krebsbehandlungsforschung.
Materialwissenschaftliche Anwendungen
Thiophenderivate werden auch in der Herstellung von Leuchtdioden in der Materialwissenschaft verwendet . Dies legt nahe, dass “this compound” möglicherweise bei der Entwicklung neuer Materialien für elektronische Geräte eingesetzt werden könnte.
Korrosionsschutzmittel
Thiophenderivate werden als Inhibitoren der Korrosion von Metallen verwendet . Dies legt nahe, dass “this compound” möglicherweise bei der Entwicklung neuer Korrosionsschutzmittel eingesetzt werden könnte.
Antioxidative Eigenschaften
Pyrimidine, einschließlich “this compound”, zeigen antioxidative Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antioxidativer Medikamente.
Safety and Hazards
Wirkmechanismus
In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation.
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of CDK2, which is achieved through direct binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further influence cellular processes and contribute to the overall biological activity of the compound.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine is crucial for its activity. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. In the nucleus, 4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine can influence gene expression, while in the mitochondria, it can affect cellular energy production .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFVHHLFGHQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

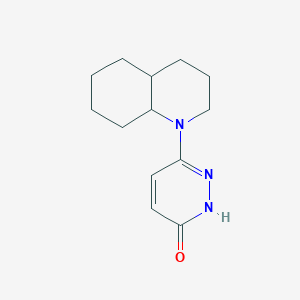
![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
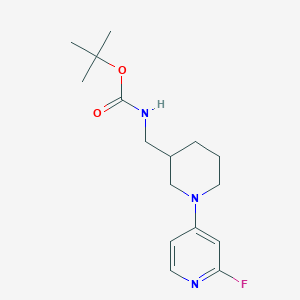

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

